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Compound of Interest

Compound Name: 3-Bromo-2-ethoxypyridine

Cat. No.: B180952 Get Quote

CAS Number: 57883-25-7

This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridine, a key

intermediate in pharmaceutical and agrochemical research. It is intended for researchers,

scientists, and drug development professionals, offering detailed information on its chemical

properties, synthesis, spectroscopic data, and applications, with a focus on its potential role in

the development of kinase inhibitors.

Chemical Properties and Data
3-Bromo-2-ethoxypyridine is a halogenated pyridine derivative recognized for its utility as a

versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom

and an ethoxy group on the pyridine ring, makes it an ideal scaffold for the construction of more

complex molecules.
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Property Value Reference

CAS Number 57883-25-7 [1]

Molecular Formula C₇H₈BrNO [1]

Molecular Weight 202.05 g/mol [1]

Appearance Yellow liquid

Boiling Point 210.3°C at 760 mmHg [2]

Density 1.449 g/cm³ [2]

Storage Conditions 0-8°C [1]

Purity Typically >95% [2]

Synthesis of 3-Bromo-2-ethoxypyridine
A common and effective method for the synthesis of 3-Bromo-2-ethoxypyridine involves the

nucleophilic substitution of a chlorine atom in 3-bromo-2-chloropyridine with an ethoxide group.

Experimental Protocol
Reaction:

To a solution of 3-bromo-2-chloropyridine (10.0 g) in anhydrous ethanol (100 mL), a 21%

solution of sodium ethoxide in ethanol (70.8 mL) is added slowly.

The reaction mixture is heated to reflux and maintained overnight.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

Upon completion of the reaction, the solvent is removed under reduced pressure using a

rotary evaporator.

The resulting residue is dissolved in ethyl acetate.
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The organic solution is washed sequentially with saturated aqueous sodium bicarbonate and

saturated aqueous ammonium chloride.

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated.

The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl

acetate (10:1, v/v) eluent.

Yield:

This procedure typically yields 3-Bromo-2-ethoxypyridine as a yellow oil with a yield of

approximately 69%.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 3-
Bromo-2-ethoxypyridine.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

1.34 triplet 3H -CH₃

4.37 quartet 2H -OCH₂-

6.93 dd 1H Pyridine-H5

8.02 dd 1H Pyridine-H4

8.15 dd 1H Pyridine-H6

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Other Spectroscopic Data
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Detailed ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 3-Bromo-
2-ethoxypyridine are not readily available in the searched literature. However, analysis of

analogous compounds such as 3-bromo-2-methoxypyridine can provide expected

characteristic signals. For instance, the mass spectrum would be expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom

(⁷⁹Br and ⁸¹Br). The IR spectrum would likely exhibit strong C-O and C-Br stretching vibrations.

Applications in Drug Discovery and Development
The structural motifs present in 3-Bromo-2-ethoxypyridine make it a valuable precursor in the

synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors
The pyridine core is a common scaffold in the development of inhibitors for various kinases,

which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a

hallmark of many diseases, including cancer. The PI3K/Akt/mTOR signaling pathway is a

critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is

frequently observed in cancer.[3][4]

While direct synthesis of a PI3K/Akt/mTOR inhibitor using 3-Bromo-2-ethoxypyridine has not

been explicitly documented in the available literature, numerous studies report the use of

structurally similar 2-bromo-alkoxypyridines as key intermediates in the synthesis of potent

inhibitors for this pathway.[3] The bromine atom at the 3-position allows for the introduction of

various substituents through cross-coupling reactions, enabling the exploration of the chemical

space around the pyridine core to optimize inhibitor potency and selectivity.
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PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom in 3-Bromo-2-ethoxypyridine makes it an excellent substrate for

palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This

reaction is a powerful tool for forming carbon-carbon bonds, allowing for the attachment of

various aryl and heteroaryl groups to the pyridine ring.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

3-Bromo-2-ethoxypyridine

Arylboronic acid (1.1 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

Base (e.g., K₂CO₃, 2.0 equivalents)

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

In a round-bottom flask, combine 3-Bromo-2-ethoxypyridine, the arylboronic acid,

palladium catalyst, and base.

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several

times.

Degassed solvent is added, and the mixture is heated to reflux (typically 80-100 °C) for

several hours until the reaction is complete (monitored by TLC or GC-MS).

After cooling to room temperature, the reaction mixture is diluted with water and extracted

with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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Experimental workflow for Suzuki-Miyaura coupling.

Conclusion
3-Bromo-2-ethoxypyridine is a valuable and versatile chemical intermediate with significant

potential in the fields of pharmaceutical and agrochemical development. Its utility as a scaffold

for creating diverse molecular architectures, particularly through palladium-catalyzed cross-

coupling reactions, makes it a key building block for the synthesis of kinase inhibitors and other

biologically active molecules. This guide provides essential technical information to support

researchers in leveraging the synthetic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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